molecular formula C10H11NO2 B3390649 2H,3H,6H,7H,8H-[1,4]Dioxino[2,3-F]indole CAS No. 1156704-67-4

2H,3H,6H,7H,8H-[1,4]Dioxino[2,3-F]indole

Cat. No. B3390649
CAS RN: 1156704-67-4
M. Wt: 177.20 g/mol
InChI Key: YIUZODHMEHTFPY-UHFFFAOYSA-N
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Description

2H,3H,6H,7H,8H-[1,4]Dioxino[2,3-F]indole is a heterocyclic compound that is widely used in scientific research. It has been found to exhibit various biochemical and physiological effects, making it a useful tool for studying different biological systems.

Mechanism of Action

The mechanism of action of 2H,3H,6H,7H,8H-[1,4]Dioxino[2,3-F]indole is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to activate certain GPCRs, leading to downstream signaling events.
Biochemical and Physiological Effects:
2H,3H,6H,7H,8H-[1,4]Dioxino[2,3-F]indole has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. It has also been found to modulate GPCR signaling pathways, leading to changes in cellular behavior.

Advantages and Limitations for Lab Experiments

One advantage of using 2H,3H,6H,7H,8H-[1,4]Dioxino[2,3-F]indole in lab experiments is its versatility. It can be used in a variety of assays to study different biological systems. However, one limitation is its potential toxicity. Care must be taken when handling the compound to avoid exposure.

Future Directions

There are many future directions for the use of 2H,3H,6H,7H,8H-[1,4]Dioxino[2,3-F]indole in scientific research. One area of interest is in the development of fluorescent probes for imaging biological systems. Another area is in the study of GPCR signaling pathways and their role in various diseases. Additionally, the compound may have potential as a therapeutic agent for the treatment of cancer, inflammation, and infectious diseases.
Conclusion:
In conclusion, 2H,3H,6H,7H,8H-[1,4]Dioxino[2,3-F]indole is a versatile compound that has many applications in scientific research. Its synthesis method is well established, and it has been found to exhibit various biochemical and physiological effects. While there are limitations to its use, its potential for future research is vast.

Scientific Research Applications

2H,3H,6H,7H,8H-[1,4]Dioxino[2,3-F]indole has been widely used in scientific research as a tool for studying various biological systems. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. It has also been used in the study of G protein-coupled receptor (GPCR) signaling pathways, as well as in the development of fluorescent probes for imaging biological systems.

properties

IUPAC Name

3,6,7,8-tetrahydro-2H-[1,4]dioxino[2,3-f]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-2-11-8-6-10-9(5-7(1)8)12-3-4-13-10/h5-6,11H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUZODHMEHTFPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC3=C(C=C21)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H,3H,6H,7H,8H-[1,4]Dioxino[2,3-F]indole

CAS RN

1156704-67-4
Record name 2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H,3H,6H,7H,8H-[1,4]Dioxino[2,3-F]indole
Reactant of Route 2
2H,3H,6H,7H,8H-[1,4]Dioxino[2,3-F]indole
Reactant of Route 3
2H,3H,6H,7H,8H-[1,4]Dioxino[2,3-F]indole
Reactant of Route 4
2H,3H,6H,7H,8H-[1,4]Dioxino[2,3-F]indole
Reactant of Route 5
2H,3H,6H,7H,8H-[1,4]Dioxino[2,3-F]indole
Reactant of Route 6
2H,3H,6H,7H,8H-[1,4]Dioxino[2,3-F]indole

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